2-Benzyloxazole
Overview
Description
2-Benzyloxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing this compound involves the condensation of 2-aminophenol with benzaldehyde.
Cyclization Reactions: Another approach involves the cyclization of ortho-substituted aromatic compounds.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and selectivity of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene or oxazole ring are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Benzyloxazole has a wide range of applications in scientific research:
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-benzyloxazole exerts its effects varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease progression. For example, certain derivatives may inhibit the activity of topoisomerases, enzymes crucial for DNA replication and cell division .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the benzyl group.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the oxazole ring.
Benzimidazole: Features a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness: 2-Benzyloxazole is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its pharmacological properties compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-benzyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUPLKTWHWPQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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